![molecular formula C6H7ClN2O B12286791 Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- is a chemical compound with a molecular weight of 158.58 g/mol. It is a versatile building block used in various advanced research and synthesis projects . This compound is characterized by the presence of a hydroxylamine group attached to a pyridine ring substituted with a chlorine atom.
Métodos De Preparación
The synthesis of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- involves several steps. One common method includes the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The pathways involved in its action include the modification of enzyme activity and the disruption of metabolic processes .
Comparación Con Compuestos Similares
Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- can be compared with other similar compounds such as:
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups.
Hydroxylamine derivatives: Compounds with variations in the substituents on the hydroxylamine group or the pyridine ring.
The uniqueness of Hydroxylamine, O-[(2-chloro-3-pyridinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
O-[(2-chloropyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(4-10-8)2-1-3-9-6/h1-3H,4,8H2 |
Clave InChI |
ZFLGVLLUOQGCJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


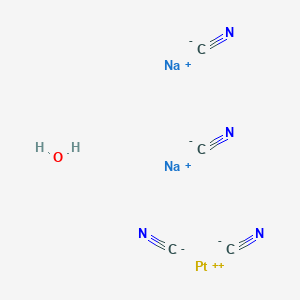
![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
![Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)


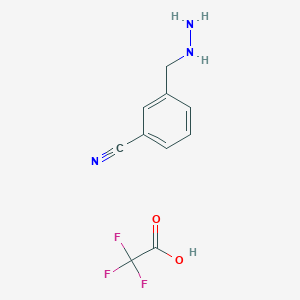
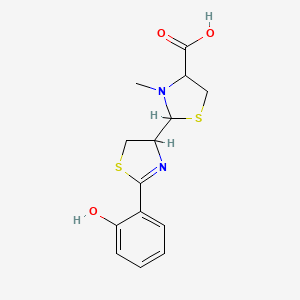
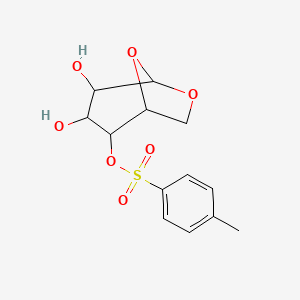
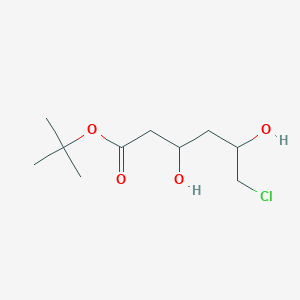
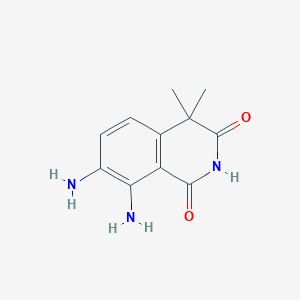
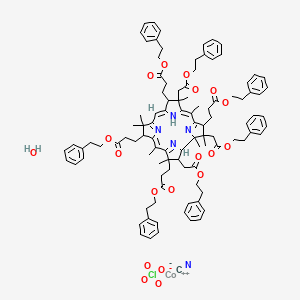

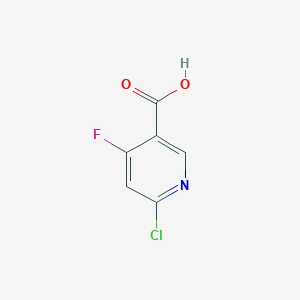
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
